molecular formula C8H9NO3 B1395791 2-Methoxy-3-methylisonicotinic acid CAS No. 1211581-22-4

2-Methoxy-3-methylisonicotinic acid

Cat. No.: B1395791
CAS No.: 1211581-22-4
M. Wt: 167.16 g/mol
InChI Key: KFDYCRPBLIHWCR-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylisonicotinic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of isonicotinic acid and features a methoxy group at the second position and a methyl group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methylisonicotinic acid typically involves the reaction of 2-methoxy-3-methylpyridine with suitable reagents to introduce the carboxylic acid group at the fourth position. One common method includes the oxidation of 2-methoxy-3-methylpyridine using potassium permanganate (KMnO4) under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the carboxylic acid to acyl chloride, followed by nucleophilic substitution.

Major Products:

  • Oxidation of the methoxy group can yield 2-formyl-3-methylisonicotinic acid.
  • Reduction of the carboxylic acid group can yield 2-methoxy-3-methylisonicotinol.

Scientific Research Applications

2-Methoxy-3-methylisonicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 2-Methoxy-3-methylisonicotinic acid is not well-documented. as a derivative of isonicotinic acid, it may interact with molecular targets similar to those of isoniazid, a well-known anti-tuberculosis drug. Isoniazid exerts its effects by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall . Further research is needed to elucidate the specific molecular targets and pathways involved in the action of this compound.

Comparison with Similar Compounds

    Isonicotinic acid: The parent compound, lacking the methoxy and methyl groups.

    2-Methoxyisonicotinic acid: Similar structure but without the methyl group.

    3-Methylisonicotinic acid: Similar structure but without the methoxy group.

Uniqueness: 2-Methoxy-3-methylisonicotinic acid is unique due to the presence of both methoxy and methyl groups, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-methoxy-3-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-4-9-7(5)12-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDYCRPBLIHWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700235
Record name 2-Methoxy-3-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211581-22-4
Record name 2-Methoxy-3-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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